1,7-二苄基-1,4,7,10-四氮杂环十二烷

描述

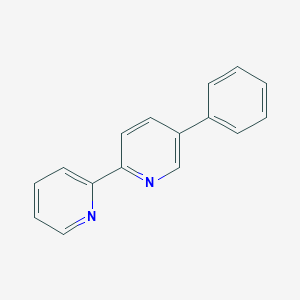

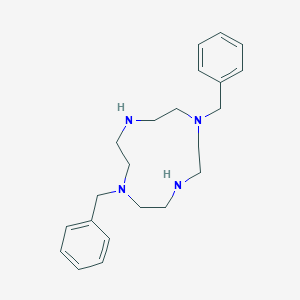

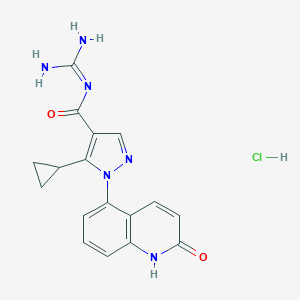

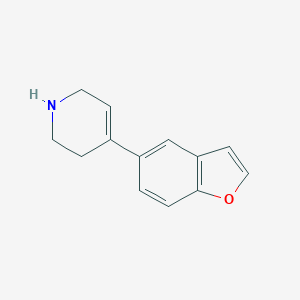

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, also known as trans-N-Dibenzyl-Cyclen, is a chemical compound with the formula C22H32N4 . It is a white powder and is used in various applications as a trans-diprotected cyclen .

Synthesis Analysis

The synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane involves several steps. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Molecular Structure Analysis

The molecular structure of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has been analyzed using 1H and 13C NMR spectra . The single crystal X-ray structure analyses of the intermediates are also reported and discussed .Chemical Reactions Analysis

The chemical reactions involving 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane are complex. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Physical And Chemical Properties Analysis

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has a molecular weight of 352.52 . It has a predicted boiling point of 494.6±40.0 °C and a predicted density of 1.025±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

Application in Organic Chemistry

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is used in the field of Organic Chemistry . It is a crucial intermediate in the preparation of several functionalised macrocyclic chelating agents .

The method of application involves a straightforward and convenient synthetic strategy . The compounds are prepared through a series of chemical reactions, which involve the use of various reagents and catalysts .

The outcome of this application is the successful synthesis of 1,7-orthogonally diprotected cyclen (1,4,7,10-tetraazacyclododecane) derivatives . These compounds represent useful starting materials for the preparation of several functionalised macrocyclic chelating agents .

Application in Radiolabeling

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is used in the field of Radiolabeling . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

The method of application involves the use of DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be activated with N -hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy .

The outcome of this application is the successful radiolabeling of carbon nanotube bioconjugates . This allows for the tracking and imaging of these bioconjugates in biological systems .

Application in Biomedicine

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is used in the field of Biomedicine . It is used in the preparation of metal ion-conjugated peptides with 1,4, 7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) or 1,4,8,11-tetraazacyclotetradecane-1,4,8, 11-tetraacetic acid (TETA) ligands . These agents are ideal for a spectrum of applications in biomedicine, as therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, or MRI contrast agents .

Application in PET, SPECT and Radiotherapy

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is used in the field of PET, SPECT and Radiotherapy . The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT and radiotherapy fields . These modalities use a variety of radiometals that complex with DOTA, e.g.64 Cu and 68 Ga which are used in clinical PET scans, 111 In, and 90 Y for SPECT and radiotherapy .

Application in the Preparation of Tetra-armed 1,4,7,10-tetraazacyclododecane

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is a crucial intermediate in the preparation of tetra-armed 1,4,7,10-tetraazacyclododecane (two benzyl groups at N1- and N7- positions and two other aromatic groups at N4- and N10- positions), 1,7-disubstituted-1,4,7,10-tetraazacyclododecane, and DO2 .

Application in Diagnostic Imaging

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is used in the field of Diagnostic Imaging . Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

属性

IUPAC Name |

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455988 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

156970-79-5 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)